molecular formula C19H20Br2F3N5O B11674391 [3-Bromo-5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](4-methylpiperazin-1-yl)methanone

[3-Bromo-5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](4-methylpiperazin-1-yl)methanone

Cat. No.: B11674391
M. Wt: 551.2 g/mol
InChI Key: JWCUGVUKTVWLRU-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, trifluoromethyl, and piperazine groups. These functional groups contribute to its distinctive chemical properties and potential reactivity.

Preparation Methods

The synthesis of 3-Bromo-5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of bromine and trifluoromethyl groups. Common synthetic routes may include:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under specific conditions.

    Bromination: Introduction of bromine atoms can be achieved using brominating agents such as N-bromosuccinimide (NBS).

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.

    Piperazine Functionalization: The final step involves the attachment of the piperazine moiety, which can be achieved through nucleophilic substitution reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

3-Bromo-5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular targets would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Similar compounds to 3-Bromo-5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone include:

3-Bromo-5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone.

Properties

Molecular Formula

C19H20Br2F3N5O

Molecular Weight

551.2 g/mol

IUPAC Name

[3-bromo-5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C19H20Br2F3N5O/c1-27-6-8-28(9-7-27)18(30)16-15(21)17-25-13(11-2-4-12(20)5-3-11)10-14(19(22,23)24)29(17)26-16/h2-5,13-14,25H,6-10H2,1H3

InChI Key

JWCUGVUKTVWLRU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=NN3C(CC(NC3=C2Br)C4=CC=C(C=C4)Br)C(F)(F)F

Origin of Product

United States

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